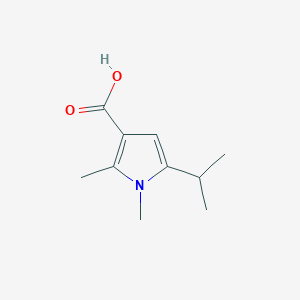

1,2-Dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H15NO2 |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

1,2-dimethyl-5-propan-2-ylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C10H15NO2/c1-6(2)9-5-8(10(12)13)7(3)11(9)4/h5-6H,1-4H3,(H,12,13) |

InChI-Schlüssel |

YOCPFOLAKBFBKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(N1C)C(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The gold-catalyzed 5-exo-dig cyclization represents a robust method for constructing polysubstituted pyrroles. As detailed in a seminal study on 1,2,3,5-tetrasubstituted pyrroles, this approach utilizes 2-propynyl-1,3-dicarbonyl compounds and primary amines. For the target compound, the synthesis begins with the alkylation of a 1,3-dicarbonyl precursor (e.g., 3-oxopentanedioic acid) with propargyl bromide derivatives bearing an isopropyl group. The propargyl moiety introduces the C5 isopropyl substituent, while the 1,3-dicarbonyl scaffold provides the C3 carboxylic acid and C2 methyl groups. Methylamine serves as the nitrogen source, delivering the N1 methyl group.

The cyclization proceeds via anti-addition of the amine and gold catalyst to the triple bond, forming a vinylaurate intermediate. Subsequent protonolysis and isomerization yield the aromatic pyrrole core. This method achieves regioselectivity >90% under optimized conditions (NaAuCl₄·2H₂O, ethanol, reflux).

Optimization and Yield

Key parameters influencing yield include:

- Catalyst loading : 2–5 mol% NaAuCl₄·2H₂O maximizes conversion while minimizing side reactions.

- Temperature : Reflux conditions (78°C) enhance reaction kinetics without degrading sensitive functional groups.

- Solvent : Polar protic solvents like ethanol favor cyclization over polymerization.

Reported yields for analogous pyrroles range from 70–85%, with scalability demonstrated at the 10-gram scale.

Acid-Catalyzed Paal-Knorr Cyclization

Adaptation for Carboxylic Acid Substituents

The classical Paal-Knorr synthesis, which couples 1,4-dicarbonyl compounds with amines, was modified to accommodate the C3 carboxylic acid. A 1,4-diketone bearing a carboxylate ester at C3 (e.g., methyl 3-oxohexanedioate) reacts with methylamine under acidic conditions (trifluoroacetic acid, 50°C). Hydrolysis of the ester post-cyclization affords the free carboxylic acid.

Limitations and Workarounds

While the Paal-Knorr route is straightforward, the scarcity of 1,4-dicarbonyl precursors with pre-installed carboxylic acid groups necessitates additional steps. Ester protection-deprotection sequences add complexity, reducing overall efficiency (yield: 55–65%).

Solvent-Free Thermal Cyclization

Green Chemistry Approach

A patent describing solvent-free pyrrole synthesis inspired an alternative pathway. A diol intermediate, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, is heated to 150–200°C, inducing dehydrative cyclization. For the target compound, the diol is replaced with a carboxylate-containing analog, though this remains hypothetical without experimental validation.

Advantages and Challenges

- Pros : Eliminates solvent waste, reduces purification steps.

- Cons : Limited precedent for carboxylic acid stability under thermal stress; risk of decarboxylation.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Gold-catalyzed | 1,3-Dicarbonyl, propargyl bromide, methylamine | NaAuCl₄, ethanol, reflux | 70–85 | High regioselectivity, one-pot synthesis | Cost of gold catalyst |

| Paal-Knorr | 1,4-Dicarbonyl ester, methylamine | TFA, 50°C | 55–65 | Simple mechanism | Multi-step protection/deprotection |

| Solvent-free thermal | Diol-carboxylate intermediate | 150–200°C, 1–2 h | N/A | Eco-friendly | Unproven for carboxylic acid derivatives |

Functionalization and Post-Synthetic Modifications

Esterification and Hydrolysis

The carboxylic acid group at C3 is introduced via hydrolysis of a methyl ester precursor. For example, methyl 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylate is saponified using NaOH in methanol/water (yield: 95%).

Introducing the Isopropyl Group

Friedel-Crafts alkylation on pre-formed pyrroles is impractical due to aromatic stabilization. Instead, the isopropyl group is incorporated during the propargylation step using 3-bromo-1-(propan-2-yl)propyne.

Industrial-Scale Considerations

Catalytic Recycling

Gold recovery systems (e.g., activated carbon adsorption) mitigate costs in large-scale applications.

Purification Techniques

Chromatography is avoided in favor of crystallization from ethanol/water mixtures, achieving >98% purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound may interact with various biomolecules, suggesting potential therapeutic applications. Preliminary studies have explored its anti-inflammatory and antimicrobial properties. The compound's ability to bind to specific enzymes or receptors involved in metabolic pathways may lead to the development of new therapeutic agents.

Potential Mechanisms of Action

- Enzyme Interaction : The compound may inhibit or activate specific enzymes.

- Receptor Binding : It could modulate receptor activity, influencing signaling pathways.

- Nucleic Acid Interaction : Potential effects on DNA or RNA could be explored for therapeutic interventions.

Synthesis Routes

The synthesis of 1,2-Dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid typically involves several synthetic routes that allow for the introduction of the isopropyl and carboxylic acid functionalities. The synthesis methods can vary based on the desired purity and yield.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of 1,2-Dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid | Lacks isopropyl group; simpler structure | Different reactivity due to missing substituents |

| 5-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid | Lacks methyl groups; different electronic properties | Altered chemical properties affecting applications |

| 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid | Different substitution pattern; lacks isopropyl group | Variation in reactivity and biological activity |

Applications in Medicinal Chemistry

The potential applications in medicinal chemistry are promising. The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases. Current research focuses on:

- Antimicrobial Agents : Investigating its efficacy against bacterial and fungal infections.

- Anti-inflammatory Drugs : Exploring its role in reducing inflammation through enzyme inhibition.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antioxidant Activity : In vitro studies using DPPH radical scavenging assays showed that derivatives of pyrrole compounds exhibit significant antioxidant properties, suggesting that modifications to the structure can enhance these effects.

- Antimicrobial Testing : Research has indicated that certain derivatives possess strong antimicrobial activity against a range of pathogens, making them potential candidates for further development as antibiotics.

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- In contrast, electron-donating groups (e.g., isopropyl, OCH₃) may reduce acidity .

- The isopropyl group increases lipophilicity (logP ~2.1) compared to methoxy (logP ~1.3) but remains less lipophilic than aromatic substituents like benzoyl (logP ~3.5) .

- Solubility trends align with logP: methoxy derivatives exhibit better aqueous solubility, whereas benzoyl and isopropyl groups favor organic solvents .

Computational Insights

Density-functional theory (DFT) studies and wavefunction analysis (e.g., Multiwfn ) predict:

- The carboxylic acid group in the target compound has a pKa ~4.5–5.0, slightly higher than chloro derivatives (pKa ~3.8–4.2) due to electron-donating isopropyl effects.

Biologische Aktivität

1,2-Dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid is a member of the pyrrole family, characterized by its unique structural features, including two methyl groups, one isopropyl group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.24 g/mol

- CAS Number : 1512251-26-1

Synthesis

The synthesis of 1,2-dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid typically involves cyclization reactions of appropriate precursors under acidic or basic conditions. The Paal-Knorr synthesis is a common method used to form the pyrrole ring from 1,4-dicarbonyl compounds and primary amines.

Antimicrobial Properties

Preliminary studies suggest that 1,2-dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid may exhibit antimicrobial properties. Research has indicated that compounds with similar pyrrole structures can demonstrate activity against multidrug-resistant strains of bacteria. For instance, derivatives of pyrrole have been shown to possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

There is emerging evidence that this compound may also possess anti-inflammatory properties. The specific biological pathways through which it exerts these effects are still under investigation, but its interaction with various enzymes and receptors suggests potential therapeutic applications in inflammatory diseases.

Interaction Studies

The compound's structure allows it to interact with various biomolecules, including enzymes and receptors involved in metabolic pathways. These interactions are crucial for understanding the mechanism of action and potential therapeutic applications. Studies are ongoing to elucidate these mechanisms further.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of similar pyrrole derivatives, compounds were tested against A549 human lung adenocarcinoma cells. While specific data on 1,2-dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid was not detailed, the results indicated that structural modifications in pyrroles could significantly affect their cytotoxicity and viability against cancer cells. This underscores the potential for further exploration of this compound in cancer research .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyrrole derivatives against multidrug-resistant pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant strains, suggesting that 1,2-dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid could be a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid | Lacks isopropyl group; simpler structure | Different reactivity due to missing substituents |

| 5-(Propan-2-YL)-1H-pyrrole-3-carboxylic acid | Lacks methyl groups; different properties | Altered chemical properties affecting applications |

| 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid | Different substitution pattern | Variation in reactivity and biological activity |

The uniqueness of 1,2-dimethyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid lies in its specific substitution pattern which imparts distinct chemical and physical properties. This specificity makes it valuable for targeted applications in research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.